molecular formula C6H7BrO2 B8467414 4-Bromo-2-(methoxymethyl)furan

4-Bromo-2-(methoxymethyl)furan

Cat. No. B8467414
M. Wt: 191.02 g/mol
InChI Key: XPRIXJRSCBTWLC-UHFFFAOYSA-N
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Patent
US07964633B2

Procedure details

To a solution of 1.062 g (4-bromo-furan-2-yl)-methanol in 10 ml dimethylsulfoxide was added 0.288 of sodium hydride (55%) in oil and 0.56 ml of iodomethane and the reaction mixtures was stirred at room temperature for 18 h. The reaction mixture was partitioned between ethyl acetate and water. The phases were separated; the organic phase was washed with citric acid (10% in water), water, satd. sodiumbicarbonate and brine, dried over magnesium sulfate and evaporated under reduced pressure. The residue was purified by chromatography on silica gel to yield 0.731 g of a light yellow liquid.
Quantity
1.062 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][OH:8])[O:5][CH:6]=1.[H-].[Na+].I[CH3:12]>CS(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][O:8][CH3:12])[O:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.062 g
Type
reactant
Smiles
BrC=1C=C(OC1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.56 mL
Type
reactant
Smiles
IC
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixtures
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with citric acid (10% in water), water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
sodiumbicarbonate and brine, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(OC1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 0.731 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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